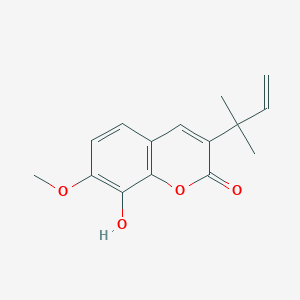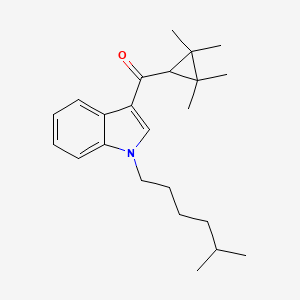
3-(1,1-二甲烯丙基)-8-羟基-7-甲氧基香豆素
描述
Synthesis Analysis
The synthesis of coumarin derivatives often involves strategic functionalization to introduce various substituents, enhancing the molecule's complexity and utility. An example includes the synthesis of 3-amino-4-methyl-6-methoxy-7-hydroxycoumarin through Pechmann condensation, highlighting a method that could be adapted for the synthesis of the compound , though specifics for 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin are not directly addressed in the available literature (Qian, 2011). Similarly, the synthesis of related structures, such as 3-(7-Methoxycoumarin-3-carbonyl)- and 3-(7-Dimethylaminocoumarin-3-carbonyl)-2-oxazolones, provides insight into the complexity and variety of methods used in coumarin chemistry (Takadate et al., 1989).
Molecular Structure Analysis
The molecular structure of coumarin derivatives, including 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin, is characterized by the presence of a benzopyrone core, with various substituents influencing the compound's reactivity and properties. X-ray crystallography and NMR studies are common methods for elucidating these structures, providing detailed insights into their conformations and electronic characteristics. For example, studies on similar coumarin derivatives have revealed critical insights into their crystal structure and molecular dynamics, which are essential for understanding the behavior of these molecules in different conditions (Bhadbhade et al., 1984).
Chemical Reactions and Properties
Coumarin derivatives participate in a wide range of chemical reactions, reflecting their versatile chemical properties. These reactions include electrophilic substitutions, cyclizations, and rearrangements, among others, allowing for the synthesis of complex molecules with diverse functionalities. The reactivity patterns of these compounds are crucial for designing synthetic routes and understanding their behavior in biological systems (Pasciak et al., 2015).
Physical Properties Analysis
The physical properties of coumarin derivatives, such as melting points, solubility, and crystallinity, are significantly influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its role in materials science and pharmaceutical formulations. For instance, the solid-state structure analysis of specific coumarin derivatives provides valuable information on their potential utility and behavior under different physical conditions (Ostrowska et al., 2015).
科学研究应用
化学合成和衍生物:开发了一种简单的方法,用于在香豆素中将 3,3-二甲烯丙基单元引入邻位酚 OH 基团,展示了其在化学合成中的应用 (Murray、Ballantyne 和 Mathai,1971)。
天然存在和结构解析:研究发现 3-(1,1-二甲烯丙基)-8-羟基-7-甲氧基香豆素是从 Haplophyllum ramosissimum 等植物中分离出的天然化合物,突出了其在天然产物化学中的重要性 (Gashimov、Abyshev、Kagramanov 和 Bozhkova,2004)。
药理特性:对包括类似于 3-(1,1-二甲烯丙基)-8-羟基-7-甲氧基香豆素的衍生物在内的各种香豆素的研究表明具有潜在的抗炎作用,表明其在开发治疗剂中的潜力 (Genovese 等人,2017)。
光谱分析和应用:对香豆素的光谱研究(包括与 3-(1,1-二甲烯丙基)-8-羟基-7-甲氧基香豆素在结构上相关的香豆素)突出了其在荧光标记和有机电子等领域的潜在应用 (Khemakhem 等人,2013)。
抗氧化剂和抗菌活性:对二甲烯丙基香豆素衍生物(3-(1,1-二甲烯丙基)-8-羟基-7-甲氧基香豆素所属的基团)的研究表明具有潜在的抗氧化剂和抗菌特性,使其成为进一步药理研究的热点 (Donkia 等人,2023)。
光物理性质:香豆素的光物理性质(包括与 3-(1,1-二甲烯丙基)-8-羟基-7-甲氧基香豆素在结构上相关的香豆素)对于理解其在光照下的行为以及在光动力疗法和有机光子学中的潜在应用至关重要 (Smith 等人,2012)。
作用机制
Target of Action
It is known that prenylated indolines, which are structurally similar, are involved in various biological processes . They are often found in natural bioactive products exhibiting anticancer, antibacterial, and antifungal properties .
Mode of Action
For instance, they can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways .
Biochemical Pathways
Prenylated indolines, which share structural similarities, are known to be involved in various biological pathways . They are often incorporated into primary and secondary metabolites via enzyme catalysis .
Pharmacokinetics
It is known that prenylation can enhance the bioavailability of dietary flavonoids . Prenylation interferes with the elimination of flavonoids from tissues, leading to higher accumulation .
Result of Action
Prenylated indolines, which share structural similarities, have been associated with a broad spectrum of important biological properties, including potential anticancer properties .
Action Environment
It is known that the biological activity of prenylated compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
生化分析
Biochemical Properties
3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s metabolism often results in the formation of various metabolites, some of which retain biological activity .
Transport and Distribution
Within cells and tissues, 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are essential for understanding the compound’s precise mechanisms of action .
属性
IUPAC Name |
8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-5-15(2,3)10-8-9-6-7-11(18-4)12(16)13(9)19-14(10)17/h5-8,16H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZZAAGBIUZSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=CC2=C(C(=C(C=C2)OC)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149315 | |
| Record name | 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61899-42-1 | |
| Record name | 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61899-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




